molecular formula C12H15NO B14179773 3-(5-Methoxypent-1-yn-1-yl)aniline CAS No. 923027-29-6

3-(5-Methoxypent-1-yn-1-yl)aniline

Cat. No.: B14179773
CAS No.: 923027-29-6
M. Wt: 189.25 g/mol
InChI Key: AVEYRQXDGMXFJK-UHFFFAOYSA-N
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Description

3-(5-Methoxypent-1-yn-1-yl)aniline is an organic compound with the chemical formula C₁₂H₁₅NO It is a derivative of aniline, where the amino group is substituted with a 5-methoxypent-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypent-1-yn-1-yl)aniline typically involves the reaction of aniline with 5-methoxypent-1-yne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where aniline is reacted with 5-methoxypent-1-yne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypent-1-yn-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Methoxypent-1-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypent-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxypent-1-yn-1-yl)phenol
  • 3-(5-Methoxypent-1-yn-1-yl)benzene
  • 3-(5-Methoxypent-1-yn-1-yl)toluidine

Uniqueness

3-(5-Methoxypent-1-yn-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and possess unique biological activities .

Properties

CAS No.

923027-29-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(5-methoxypent-1-ynyl)aniline

InChI

InChI=1S/C12H15NO/c1-14-9-4-2-3-6-11-7-5-8-12(13)10-11/h5,7-8,10H,2,4,9,13H2,1H3

InChI Key

AVEYRQXDGMXFJK-UHFFFAOYSA-N

Canonical SMILES

COCCCC#CC1=CC(=CC=C1)N

Origin of Product

United States

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